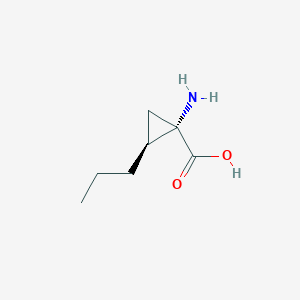
Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)-(9CI) is a cyclic amino acid that has gained prominence in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as cyclopropane alanine or CPA and is a non-proteinogenic amino acid. CPA has a unique structure that makes it an attractive target for chemical synthesis and biological evaluation.
Mécanisme D'action
The mechanism of action of CPA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. CPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, CPA can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
CPA has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective effects, CPA has also been shown to have antiviral activity. Studies have shown that CPA can inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPA in lab experiments is its unique structure, which makes it an attractive target for chemical synthesis and biological evaluation. CPA is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using CPA in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research and development of CPA. One area of interest is the development of novel anticancer drugs based on CPA. Researchers are also exploring the use of CPA in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Another area of interest is the development of new synthetic methods for CPA that are more efficient and environmentally friendly. Overall, the potential applications of CPA in medicine and other fields make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of CPA can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce CPA from precursor molecules. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of CPA from other amino acids or precursor molecules. The most commonly used method for CPA synthesis is chemical synthesis, which involves the reaction of cyclopropanecarboxylic acid with propylamine.
Applications De Recherche Scientifique
CPA has been the subject of extensive research due to its potential therapeutic applications. One of the most promising applications of CPA is in the development of anticancer drugs. Studies have shown that CPA can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPA has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
136328-39-7 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)-(9CI) |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-2-propylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-2-3-5-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
Clé InChI |
BOJIWHHCSQVQJV-FSPLSTOPSA-N |
SMILES isomérique |
CCC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CCCC1CC1(C(=O)O)N |
SMILES canonique |
CCCC1CC1(C(=O)O)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



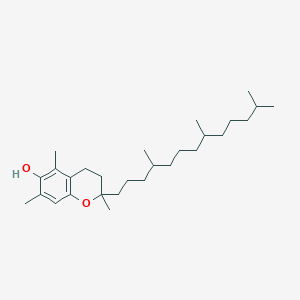
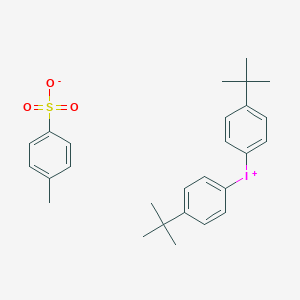
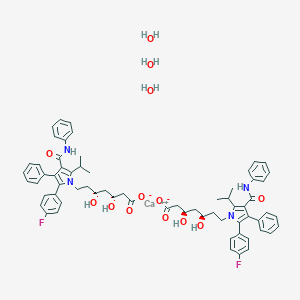
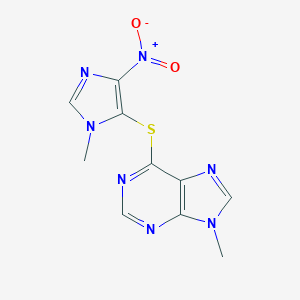
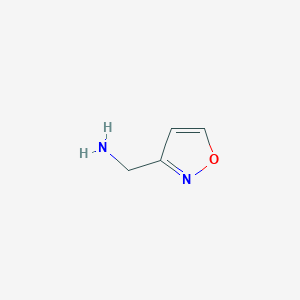
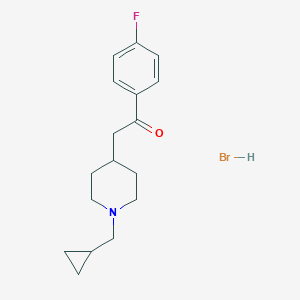
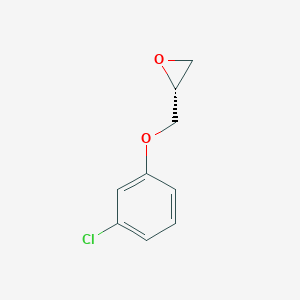
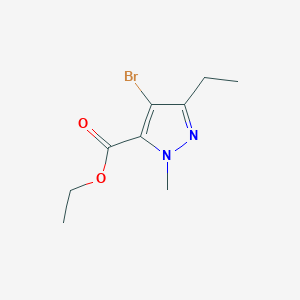
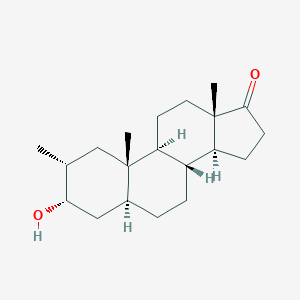
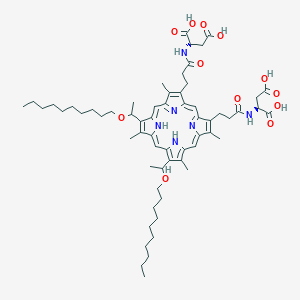

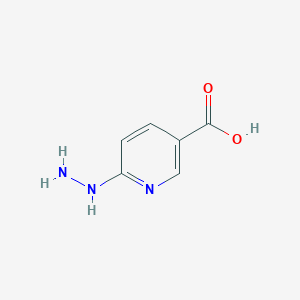
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)